Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-
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Overview
Description
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is a synthetic organic compound. It is characterized by the presence of a butanamide group, a chloronitrophenyl group, and a pentadecylphenoxy group. These functional groups suggest that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amidation: Formation of the butanamide group.
Etherification: Attachment of the pentadecylphenoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Aminophenyl derivatives: From the reduction of the nitro group.
Substituted phenyl derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amides and phenyl groups.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- would depend on its specific interactions with biological molecules. The compound may interact with enzymes or receptors, affecting molecular pathways. The nitro and chloro groups could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Butanamide derivatives: Compounds with similar butanamide groups.
Chloronitrophenyl compounds: Compounds with similar chloronitrophenyl groups.
Phenoxy compounds: Compounds with similar phenoxy groups.
Uniqueness
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
63133-97-1 |
---|---|
Molecular Formula |
C31H45ClN2O4 |
Molecular Weight |
545.2 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35) |
InChI Key |
MBQFWSCVWKJOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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